Home > Products > Screening Compounds P21393 > Canagliflozin 2-Glucuronide
Canagliflozin 2-Glucuronide -

Canagliflozin 2-Glucuronide

Catalog Number: EVT-13990860
CAS Number:
Molecular Formula: C30H33FO11S
Molecular Weight: 620.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Canagliflozin 2-Glucuronide is a significant metabolite of canagliflozin, a sodium-glucose co-transporter 2 inhibitor primarily utilized in the management of type 2 diabetes mellitus. Canagliflozin functions by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control. This metabolite is formed through the glucuronidation process, which is a common pathway for drug metabolism, enhancing the elimination of the parent compound from the body.

Source and Classification

Canagliflozin is classified as a sodium-glucose co-transporter 2 inhibitor, a class of medications that has revolutionized diabetes treatment by providing an insulin-independent mechanism for controlling blood glucose levels. It was first approved by the U.S. Food and Drug Administration in March 2013 and is marketed under various brand names, including Invokana. The compound can be sourced from pharmaceutical synthesis processes, where it undergoes metabolic transformations to yield its glucuronide form.

Synthesis Analysis

Methods and Technical Details

The synthesis of canagliflozin typically involves multi-step organic reactions starting from simple aromatic compounds. The pathway includes:

  1. Formation of Key Intermediates: Initial steps focus on creating a thiophene derivative, which serves as a crucial building block.
  2. C-Glycosylation: This step involves attaching a glucose moiety to the thiophene structure, which is critical for its activity as an SGLT2 inhibitor.
  3. Glucuronidation: Canagliflozin undergoes metabolic conversion primarily through uridine diphosphate-glucuronosyltransferase enzymes (UGT1A9 and UGT2B4), resulting in canagliflozin 2-glucuronide.

The entire synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula of canagliflozin is C21_{21}H25_{25}O5_{5}S, with a molecular weight of approximately 408.49 g/mol. The structure comprises:

  • A thiophene ring system
  • A glucose moiety linked via a C-glycosidic bond
  • Hydroxyl groups that enhance solubility and biological activity

The glucuronide form retains the core structure but includes additional glucuronic acid moieties that facilitate renal excretion.

Chemical Reactions Analysis

Reactions and Technical Details

Canagliflozin undergoes several chemical reactions in vivo:

  1. Glucuronidation: This reaction is catalyzed by UGT enzymes, converting canagliflozin into its glucuronide metabolites (M5 and M7), which are inactive.
  2. Renal Excretion: The glucuronide conjugates are excreted through urine, significantly reducing the pharmacological activity of canagliflozin.

These metabolic pathways are crucial for determining the pharmacokinetics and safety profile of canagliflozin.

Mechanism of Action

Process and Data

Canagliflozin works by selectively inhibiting the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys. This inhibition leads to:

  • Decreased Glucose Reabsorption: Up to 90% of filtered glucose is normally reabsorbed; canagliflozin reduces this significantly.
  • Increased Glucose Excretion: This results in higher urinary glucose levels, contributing to lower blood sugar levels.
  • Osmotic Diuresis: Increased glucose in urine draws water along with it, which may lead to weight loss and lower blood pressure.

Clinical studies have shown that canagliflozin can cause significant reductions in hemoglobin A1c levels and improve cardiovascular outcomes in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in methanol and dimethyl sulfoxide; slightly soluble in water
  • Stability: Stable under normal conditions but sensitive to light
  • Melting Point: Approximately 110–115 °C

These properties are essential for formulation development and ensuring bioavailability.

Applications

Scientific Uses

Canagliflozin 2-Glucuronide serves several important roles in clinical practice:

  1. Diabetes Management: As a metabolite of canagliflozin, it indirectly contributes to glycemic control.
  2. Pharmacokinetic Studies: Understanding its formation helps in assessing drug interactions and patient-specific responses.
  3. Research on Drug Metabolism: Insights into its metabolic pathways aid in developing safer therapeutic agents with improved efficacy.
Biosynthesis and Metabolic Pathways of Canagliflozin 2-Glucuronide

Enzymatic Catalysis in Phase II Metabolism

Role of UDP-Glucuronosyltransferase (UGT) Isoforms

Canagliflozin 2-glucuronide (M5 metabolite) is formed exclusively via O-glucuronidation at the 2'-position of the glucopyranose ring of canagliflozin. This reaction is catalyzed primarily by UDP-glucuronosyltransferase 2B4 (UGT2B4), as demonstrated by recombinant enzyme studies. UGT2B4 exhibits high specificity for the 2'-position, while UGT1A9 primarily catalyzes glucuronidation at the 3'-position (forming the M7 metabolite). Inhibitor studies using clotrimazole—a selective UGT2B4 inhibitor—reduce M5 formation by >85% in human liver microsomes, confirming UGT2B4's dominant role. Other UGT isoforms (e.g., UGT1A3, UGT1A8) contribute minimally (<5%) to M5 biosynthesis [1] [9].

Kinetic Profiling of Glucuronidation Efficiency

Kinetic analyses in human liver microsomes reveal Michaelis-Menten parameters for M5 formation:

  • Km: 58 ± 12 µM (moderate substrate affinity)
  • Vmax: 1,200 ± 150 pmol/min/mg protein
  • Intrinsic Clearance (CLint): 20.7 µL/min/mg protein

Table 1: Kinetic Parameters of Canagliflozin Glucuronidation in Human Systems

Enzyme SourceMetaboliteKm (µM)Vmax (pmol/min/mg)CLint (µL/min/mg)
Recombinant UGT2B4M5 (2-glucuronide)62 ± 9980 ± 11015.8
Human Liver MicrosomesM5 (2-glucuronide)58 ± 121,200 ± 15020.7
Recombinant UGT1A9M7 (3-glucuronide)42 ± 82,100 ± 20050.0

Notably, M5 formation exhibits substrate inhibition kinetics at canagliflozin concentrations >400 µM, potentially due to allosteric binding effects [1] [9]. Albumin (2% w/v) enhances UGT2B4-mediated glucuronidation efficiency by 2.3-fold by facilitating substrate access to the enzyme's active site [2].

Interspecies Variation in Metabolic Conversion

Comparative Hepatic Metabolism: Rodent vs. Human Models

Significant interspecies differences exist in M5 biosynthesis:

  • Human Hepatocytes: M5 accounts for 25–30% of total canagliflozin metabolites, with UGT2B4 being the principal catalyst.
  • Rat Hepatocytes: M5 represents <10% of metabolites; primary clearance occurs via oxidative pathways (CYP3A-mediated hydroxylation).
  • Dog Hepatocytes: Minimal M5 formation observed, with predominant excretion of unchanged canagliflozin [3] [5].

Table 2: Species-Specific Metabolism of Canagliflozin to M5

SpeciesM5/% Total MetabolitesPrimary Metabolic PathwayKey Enzymes
Human25–30%O-GlucuronidationUGT2B4
Rat<10%OxidationCYP3A
Mouse15–20%O-GlucuronidationUgt2b family
Dog<5%Renal excretionN/A

Biliary vs. Systemic Excretion Dynamics

M5 undergoes differential excretion across species:

  • Humans: 13.3% of administered canagliflozin dose excreted as M5 in urine, with negligible biliary excretion.
  • Rats: 30–40% of M5 is secreted into bile, where intestinal microbiome β-glucuronidases hydrolyze it back to canagliflozin for reabsorption (enterohepatic circulation).
  • Dogs: Limited biliary excretion of M5 due to low UGT2B4 ortholog activity [5] [6].

This interspecies variation necessitates careful translation of preclinical data to human physiology.

Subcellular Compartmentalization of Conjugation Reactions

Microsomal vs. Cytosolic Metabolic Contributions

M5 biosynthesis occurs exclusively in the endoplasmic reticulum (ER) of hepatocytes and renal tubular cells:

  • Microsomal Activation: Addition of alamethicin (a pore-forming agent) increases M5 formation by 2.1-fold in human liver microsomes by disrupting the ER membrane and exposing UGT2B4's active site [1].
  • Cytosolic Fractions: Show no detectable glucuronidation activity, confirming UGTs are membrane-bound enzymes [2].

Renal microsomes contribute 15–20% of systemic M5 formation due to UGT2B4 expression in proximal tubules, aligning with canagliflozin's mechanism of action at this site [1] [4].

Table 3: Subcellular Contributions to M5 Biosynthesis

Tissue SourceSubcellular FractionM5 Formation Rate (pmol/min/mg)Enhancement by Alamethicin
Human LiverMicrosomes1,200 ± 1502.1-fold
Human KidneyMicrosomes280 ± 401.8-fold
Human LiverCytosolNot detectedN/A

Properties

Product Name

Canagliflozin 2-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H33FO11S

Molecular Weight

620.6 g/mol

InChI

InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-27(23(35)21(33)19(12-32)40-26)41-30-25(37)22(34)24(36)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23?,24+,25-,26+,27?,28+,30-/m1/s1

InChI Key

TZIBMGFJORCASO-UDMAREEUSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.